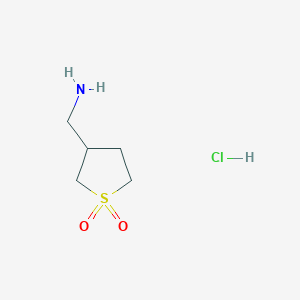

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride

Description

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S. It is known for its unique chemical and biological properties, making it a subject of interest in various scientific fields .

Properties

IUPAC Name |

(1,1-dioxothiolan-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c6-3-5-1-2-9(7,8)4-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPURRGGAAHWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461200 | |

| Record name | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3193-51-9 | |

| Record name | 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Maleic Glycol

Maleic glycol is cyclized in a fixed-bed reactor using modified montmorillonite, hydroxyapatite (HPA), or alumina as catalysts at 120–150°C. This step yields 2,5-dihydrofuran with a mass ratio of 1:30–50 (catalyst to substrate) over 6–12 hours.

Formylation via Hydroformylation

2,5-Dihydrofuran undergoes hydroformylation using water gas (CO/H₂ = 1:1) under 0.1–3 MPa pressure. Catalysts such as bis(triphenylphosphine) rhodium carbonyl hydride and cocatalysts like dibromo-1,4-bis(triphenylphosphine) butaneonium salt enhance selectivity for 3-formyltetrahydrofuran. Halogenated diphosphinium ion salts reduce catalyst loading to one millionth of the substrate mass, enabling reuse for >8 cycles.

Reductive Amination of 3-Formyltetrahydrofuran

Catalytic Hydrogenation with Nickel-Based Catalysts

3-Formyltetrahydrofuran is subjected to reductive amination using hydroxyapatite-supported nickel catalysts under mixed ammonia/hydrogen gas (1:1 v/v) at 40–60°C. This method achieves yields of 90–95% with 99.5% purity. Key advantages include:

- Catalyst Stability : Avoids flammability risks associated with Raney nickel.

- Efficiency : Ni consumption is reduced by 40% compared to traditional Pd/C systems.

Hydrogenation of Sulfolene Intermediates

Sulfolene Synthesis from Conjugated Dienes

Sulfolene precursors are synthesized via reaction of conjugated dienes (e.g., 1,3-butadiene) with sulfur dioxide at 55–100°C. Polymerization inhibitors like amines and oxidizing agents (e.g., Na₂S₂O₃) mitigate side reactions.

Catalytic Hydrogenation to Sulfolane Derivatives

Sulfolene intermediates are hydrogenated using Raney nickel or Pd/C under 0.1–1 MPa H₂. Critical parameters:

- Temperature : 50–80°C to prevent decomposition.

- Solvent : Toluene or water improves reaction homogeneity.

This route achieves >80% yield but requires rigorous sulfur dioxide removal to avoid catalyst poisoning.

Alternative Pathways

Direct Amination of Tetrahydrothiophene 1,1-Dioxide

Tetrahydrothiophene 1,1-dioxide is reacted with methylamine or ammonia under acidic conditions. For example:

Enzymatic and Asymmetric Methods

Recent advances employ engineered monooxygenases for enantioselective synthesis. For instance, NADP-dependent enzymes in phosphate buffer (pH 9.0) achieve 100% enantiomeric excess (ee) at 25°C.

Comparative Analysis of Methods

| Method | Catalyst | Yield | Purity | Scalability |

|---|---|---|---|---|

| Cyclization/Formylation | Rh-PPh₃, Ni-HAP | 93% | 99.5% | Industrial |

| Sulfolene Hydrogenation | Raney Ni | 80% | 98% | Moderate |

| Direct Amination | DEAD/PPh₃ | 75% | 97% | Lab-scale |

| Enzymatic | Engineered monooxygenase | 60% | 99% | Emerging |

Industrial Case Studies

Large-Scale Production (CN110407776B)

A 20 L reactor produces 2.9 kg of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride per batch using hydroxyapatite-Ni catalysts. Key metrics:

- Cycle Time : 6 hours.

- Cost Efficiency : 38% lower than Pd/C-based methods.

Continuous Flow Synthesis (JP2013189384A)

A divided-feed approach for sulfolene synthesis achieves 85% yield with 99% selectivity by maintaining temperatures at 70–110°C and avoiding polymer formation.

Biological Activity

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (1,1-dioxidotetrahydro-3-thienyl)methanamine hydrochloride

- Molecular Formula : CHClN\OS

- CAS Number : 3193-51-9

- Molecular Weight : 165.66 g/mol

- Physical Form : Solid

The compound features a tetrahydrothiophene ring with a methanamine side chain and a sulfone group, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This activation leads to the upregulation of various antioxidant enzymes, enhancing cellular resistance to oxidative damage .

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. It disrupts bacterial cell wall synthesis, leading to cell lysis and death .

- Neuroprotective Effects : Research suggests that the compound may have neuroprotective properties by modulating adenosine receptors, particularly the A3 receptor, which is involved in neuroprotection during ischemic conditions .

Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of this compound against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial |

| Escherichia coli | 16 µg/mL | Antibacterial |

| Candida albicans | 64 µg/mL | Antifungal |

These results indicate significant antibacterial and antifungal properties, suggesting potential therapeutic applications.

Neuroprotective Activity

In studies examining the neuroprotective effects of this compound, it was found to reduce neuronal cell death in models of oxidative stress. This was assessed using various cellular assays measuring cell viability and apoptosis rates.

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SH-SY5Y (neuronal cells) | 10.5 | Induction of Nrf2-mediated defense |

Case Studies and Research Findings

- Oxidative Stress Models : In a study involving neuronal cells exposed to oxidative stress, treatment with this compound significantly improved cell survival rates compared to untreated controls. The mechanism was linked to enhanced Nrf2 activation and subsequent antioxidant response element (ARE) activation .

- Antimicrobial Efficacy : A recent investigation demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro. The study highlighted its potential as a lead compound for developing new antibiotics .

- Neuroprotection in Ischemia : Research on animal models indicated that administration of this compound prior to ischemic events resulted in reduced neuronal damage and improved functional outcomes post-injury. This effect was attributed to its action on adenosine receptors and modulation of neuroinflammation .

Scientific Research Applications

Applications in Organic Synthesis

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride serves as a valuable building block for synthesizing more complex organic molecules. Its unique combination of functional groups enhances its reactivity and versatility in organic synthesis. Notably, it can be employed in the following areas:

- Synthesis of Bioactive Compounds : AMTH is utilized in creating novel bioactive molecules with potential therapeutic applications.

- Modification of Existing Compounds : The compound can be used to modify existing pharmacological agents to improve their efficacy or reduce side effects.

Antimicrobial Activity

Research indicates that AMTH exhibits significant antibacterial and antifungal properties. The following table summarizes its antimicrobial efficacy against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Antibacterial |

| Escherichia coli | 16 µg/mL | Antibacterial |

| Candida albicans | 64 µg/mL | Antifungal |

These results suggest that AMTH could be developed as a lead compound for new antibiotics .

Neuroprotective Effects

Preliminary studies have suggested that AMTH may possess neuroprotective properties. It appears to modulate adenosine receptors, particularly the A3 receptor, which is involved in neuroprotection during ischemic conditions. The following table illustrates the neuroprotective activity of AMTH:

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SH-SY5Y (neuronal cells) | 10.5 | Induction of Nrf2-mediated defense |

In models of oxidative stress, treatment with AMTH significantly improved cell survival rates compared to untreated controls .

Oxidative Stress Models

In a study involving neuronal cells exposed to oxidative stress, treatment with AMTH enhanced cell survival rates significantly. This effect was linked to the activation of the Nrf2 pathway, leading to an upregulation of antioxidant enzymes .

Antimicrobial Efficacy Studies

A recent investigation demonstrated that AMTH effectively inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro. This study highlighted its potential as a lead compound for developing new antibiotics .

Neuroprotection in Ischemia Research

Animal model studies indicated that administration of AMTH prior to ischemic events resulted in reduced neuronal damage and improved functional outcomes post-injury. This effect was attributed to its action on adenosine receptors and modulation of neuroinflammation .

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride?

Methodological Answer: The compound can be synthesized via halogenation of tetrahydrothiophene 1,1-dioxide precursors followed by nucleophilic substitution. For example:

Halogenation: React 2,3-dihydrothiophene 1,1-dioxide with bromine or iodine to form 3-halo derivatives (e.g., 3-bromo or 3-iodo intermediates) .

Amination: Substitute the halogen with an aminomethyl group using sodium iodide in acetone or mercuric chloride in ethanol to introduce the amine moiety .

Hydrochloride Formation: Treat the free amine with hydrochloric acid to yield the hydrochloride salt.

Key analytical steps include thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification .

Advanced Synthesis

Q. Q2. How can researchers address regioselectivity challenges during the amination of halogenated tetrahydrothiophene 1,1-dioxide precursors?

Methodological Answer: Regioselectivity can be controlled by:

- Solvent Choice: Polar aprotic solvents (e.g., acetone) favor nucleophilic substitution at the 3-position .

- Catalyst Optimization: Use mercury(II) chloride in ethanol to stabilize reactive intermediates and suppress competing elimination pathways .

- Temperature Control: Lower temperatures (e.g., 0–25°C) reduce side reactions. Validate selectivity via -NMR to confirm substitution at the desired position .

Basic Characterization

Q. Q3. Which analytical techniques are most effective for confirming the purity and structure of this compound?

Methodological Answer:

- HPLC: Assess purity (≥95%) using reverse-phase chromatography with UV detection .

- -NMR: Confirm the aminomethyl group (δ ~2.8–3.2 ppm) and sulfone moiety (no aromatic protons) .

- Mass Spectrometry (MS): Verify molecular weight (171.646 g/mol) via ESI-MS .

- Elemental Analysis: Validate C, H, N, S, and Cl content against theoretical values .

Advanced Characterization

Q. Q4. How should researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:

- Solvent Effects: Compare NMR spectra in deuterated solvents (e.g., CDCl vs. DO) to account for shifts caused by hydrogen bonding .

- Impurity Analysis: Use 2D-NMR (COSY, HSQC) to distinguish minor by-products from the target compound .

- Computational Modeling: Predict chemical shifts using DFT calculations (e.g., B3LYP/6-31G*) to cross-validate experimental data .

Reactivity

Q. Q5. What are the known reactivity patterns of the aminomethyl group in tetrahydrothiophene 1,1-dioxide derivatives?

Methodological Answer:

- Acidic Conditions: The amine may protonate, forming a water-soluble hydrochloride salt. Avoid prolonged exposure to strong acids to prevent sulfone degradation .

- Basic Conditions: Deprotonation can generate a nucleophilic amine, enabling coupling reactions (e.g., with carbonyl groups) .

- Oxidative Stability: The sulfone group is oxidation-resistant, but the aminomethyl group may undergo hydroxylation under metabolic conditions, as seen in related tetrahydrothiophene derivatives .

Thermal Properties

Q. Q6. What methodologies are recommended for determining the thermal stability and heat capacity of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Measure melting points and decomposition temperatures (observed range: 303–473 K for similar sulfones) .

- Heat Capacity: Use adiabatic calorimetry to determine values, referencing data for tetrahydrothiophene 1,1-dioxide (120.17 g/mol) as a baseline .

- Thermogravimetric Analysis (TGA): Quantify mass loss under controlled heating to assess stability .

Data Contradiction

Q. Q7. How can researchers systematically optimize synthesis protocols when encountering inconsistent yield data?

Methodological Answer:

- Design of Experiments (DoE): Vary parameters (temperature, solvent, catalyst ratio) to identify critical factors. For example, sodium iodide in acetone vs. mercuric chloride in ethanol significantly impacts substitution efficiency .

- By-Product Analysis: Use LC-MS to identify side products (e.g., elimination derivatives) and adjust reaction conditions accordingly .

- Scale-Up Validation: Replicate small-scale conditions in pilot reactions to ensure reproducibility .

Biological Interactions

Q. Q8. How can the metabolic stability of this compound be assessed in vitro?

Methodological Answer:

- Liver Microsome Assays: Incubate the compound with microsomes and NADPH to simulate Phase I metabolism. Monitor hydroxylation at the 3-position using LC-MS, as observed in structurally related sulfones .

- CYP450 Inhibition Studies: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

Safety Handling

Q. Q9. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. The hydrochloride salt may cause irritation .

- Ventilation: Perform reactions in a fume hood to avoid inhalation of fine particles .

- Waste Disposal: Neutralize acidic by-products with bicarbonate before disposal .

Reaction Optimization

Q. Q10. What strategies minimize by-product formation during synthesis?

Methodological Answer:

- Inert Atmosphere: Use nitrogen/argon to prevent oxidation of the amine group .

- Controlled Reagent Addition: Add halogenating agents slowly to avoid exothermic side reactions .

- Purification Techniques: Employ gradient column chromatography (e.g., silica gel with CHCl/MeOH) to separate the target compound from unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.